

Spectroscopic Profile of Methyl 3-hydroxy-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-nitrobenzoate**

Cat. No.: **B1315691**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Methyl 3-hydroxy-2-nitrobenzoate** ($C_8H_7NO_5$), a valuable intermediate in organic synthesis. Due to the limited availability of a complete public experimental dataset for this specific compound, this document presents a comprehensive analysis based on data from structurally related isomers and compounds, alongside theoretical predictions. This guide is intended to assist researchers in the identification, characterization, and quality control of **Methyl 3-hydroxy-2-nitrobenzoate**.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **Methyl 3-hydroxy-2-nitrobenzoate** and its close isomer, Methyl 2-hydroxy-3-nitrobenzoate, for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR)

Assignment	Predicted Chemical Shift (δ , ppm) for Methyl 3-hydroxy-2-nitrobenzoate	Multiplicity	Coupling Constant (J, Hz)
OCH ₃	3.9 - 4.0	Singlet (s)	N/A
Ar-H	7.2 - 8.2	Multiplet (m)	~7-9
OH	5.0 - 6.0 (broad)	Singlet (s)	N/A

¹³C NMR (Carbon NMR)

Assignment	Predicted Chemical Shift (δ , ppm) for Methyl 3-hydroxy-2-nitrobenzoate
C=O (Ester)	165 - 170
Ar-C (Aromatic)	115 - 150
OCH ₃	52 - 54

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹) for Methyl 3-hydroxy-2-nitrobenzoate	Observed Peaks for Methyl 2-hydroxy-3-nitrobenzoate (Isomer)
O-H Stretch (Phenol)	3200 - 3600 (broad)	Data not available
C-H Stretch (Aromatic)	3000 - 3100	Data not available
C-H Stretch (Aliphatic, -OCH ₃)	2850 - 3000	Data not available
C=O Stretch (Ester)	1700 - 1730	Data not available
N=O Stretch (Nitro group, asymmetric)	1510 - 1560	Data not available
N=O Stretch (Nitro group, symmetric)	1340 - 1380	Data not available
C-O Stretch (Ester)	1200 - 1300	Data not available

Table 3: Mass Spectrometry (MS) Data

Technique	Expected m/z Peaks for Methyl 3-hydroxy-2-nitrobenzoate	Observed m/z Peaks for Methyl 2-hydroxy-3-nitrobenzoate (Isomer)[1]
Electron Ionization (EI)	[M] ⁺ : 197, [M-OCH ₃] ⁺ : 166, [M-NO ₂] ⁺ : 151, [M-COOCH ₃] ⁺ : 138	197, 166, 165

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard methodologies used for similar aromatic compounds.

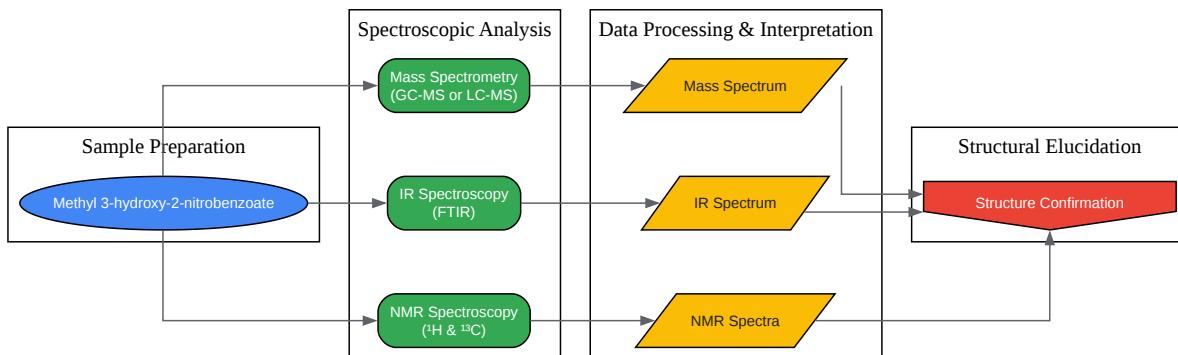
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Methyl 3-hydroxy-2-nitrobenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ^1H and 75-150 MHz for ^{13}C .
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 90°, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy


- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[1\]](#)
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 3-hydroxy-2-nitrobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-hydroxy-2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315691#spectroscopic-data-of-methyl-3-hydroxy-2-nitrobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com